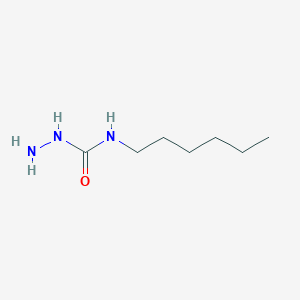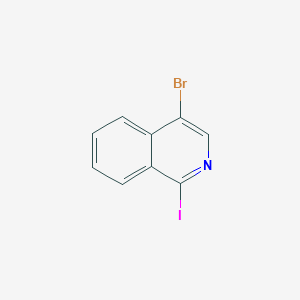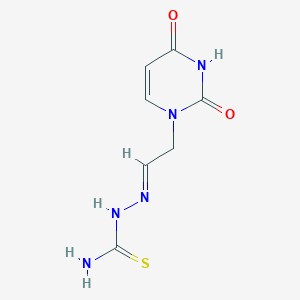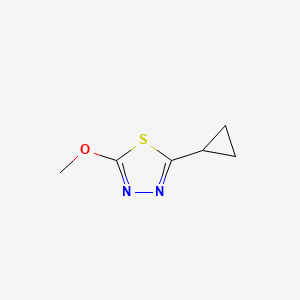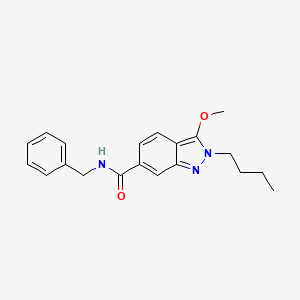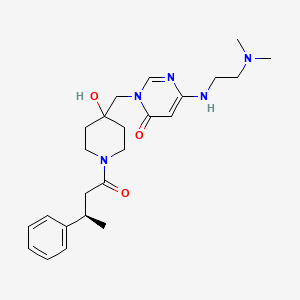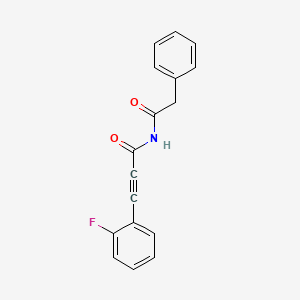
3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a phenylacetyl group attached to a propiolamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and phenylacetic acid.
Formation of Intermediates: The starting materials undergo a series of reactions, including condensation and acylation, to form key intermediates.
Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dichloromethane and ethanol are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
科学的研究の応用
3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-Fluorophenyl)-N-(2-phenylacetyl)acetamide
- 3-(2-Fluorophenyl)-N-(2-phenylacetyl)butyramide
- 3-(2-Fluorophenyl)-N-(2-phenylacetyl)valeramide
Uniqueness
3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is unique due to its specific combination of a fluorophenyl group and a phenylacetyl group attached to a propiolamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H12FNO2 |
|---|---|
分子量 |
281.28 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-N-(2-phenylacetyl)prop-2-ynamide |
InChI |
InChI=1S/C17H12FNO2/c18-15-9-5-4-8-14(15)10-11-16(20)19-17(21)12-13-6-2-1-3-7-13/h1-9H,12H2,(H,19,20,21) |
InChIキー |
IMJNRIYSALPWPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)C#CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



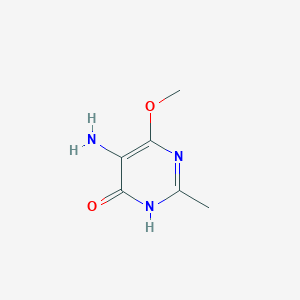
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
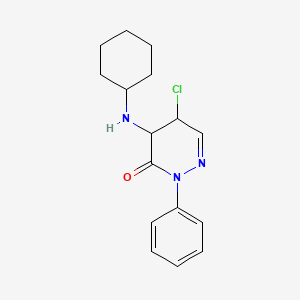
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
